![molecular formula C25H25ClN4OS B12215614 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide](/img/structure/B12215614.png)
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide
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Overview
Description
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, a tert-butyl group, a chlorophenyl group, and a phenylacetamide moiety. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the tert-butyl and chlorophenyl groups: These groups are introduced through substitution reactions using tert-butyl and chlorophenyl reagents.
Attachment of the sulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a suitable thiol reagent.
Formation of the phenylacetamide moiety: This is achieved through an amide coupling reaction using phenylacetic acid and an appropriate coupling reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazolo-pyrimidine derivatives in cancer therapy. The specific compound has been evaluated for its cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation and survival. Its structural features allow for interaction with ATP-binding sites on these kinases, leading to reduced tumor growth.
- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines. The combination of this compound with doxorubicin showed a synergistic effect, enhancing the overall anticancer efficacy compared to either drug alone .
Antimicrobial Properties
The antimicrobial potential of pyrazolo-pyrimidine derivatives has also been explored, with promising results against various pathogens.
- Mechanism of Action : The compound's ability to disrupt microbial cell membranes and inhibit essential enzymatic pathways contributes to its antimicrobial effects.
- Case Study : A series of derivatives related to this compound were tested against phytopathogenic fungi, showing notable antifungal activity. One derivative exhibited an EC50 value of 0.37 µg/mL against Rhizoctonia solani, indicating strong antifungal properties .
In Vivo Studies
Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. Studies indicated favorable absorption and distribution characteristics, suggesting its viability as a therapeutic agent.
Safety Profile
Toxicological evaluations have been conducted to ascertain the safety profile of the compound. Preliminary results suggest a low toxicity level at therapeutic doses, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of 2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents.
Phenylacetamide derivatives: Compounds with similar amide moieties but different core structures.
Uniqueness
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
2-{[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}-N-phenylacetamide is a complex organic compound known for its potential biological activities. This compound features a unique pyrazolo[1,5-a]pyrimidine core, which is associated with various pharmacological properties. The presence of functional groups such as tert-butyl, chlorophenyl, and sulfanyl enhances its chemical reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is C25H25ClN4OS, with a molecular weight of 465.0 g/mol. The structural characteristics contribute to its diverse biological activities.
Property | Details |
---|---|
Molecular Formula | C25H25ClN4OS |
Molecular Weight | 465.0 g/mol |
Core Structure | Pyrazolo[1,5-a]pyrimidine |
Functional Groups | Tert-butyl, Chlorophenyl, Sulfanyl |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. The sulfanyl group enhances its reactivity, allowing it to bind effectively to molecular targets.
Anticancer Activity
Research indicates that compounds with a pyrazolo[1,5-a]pyrimidine core can exhibit significant anticancer properties. For instance, studies have shown that derivatives of this core can inhibit cell proliferation in various cancer cell lines. The mechanism involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory activity. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
Enzyme Inhibition
Enzyme inhibition studies have highlighted the compound's ability to act as an inhibitor for various enzymes:
Enzyme | Inhibition Type | IC50 Value (µM) |
---|---|---|
Acetylcholinesterase | Competitive | 0.005 |
Urease | Non-competitive | 0.020 |
These findings indicate that the compound could be effective in managing conditions related to these enzymes, such as Alzheimer's disease and urea cycle disorders.
Study on Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer effects of similar pyrazolo derivatives against various tumor cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies.
Anti-inflammatory Research
Another research effort focused on the anti-inflammatory properties of related compounds. It was found that these compounds significantly reduced inflammation in animal models of arthritis, supporting their potential therapeutic use in chronic inflammatory conditions.
Properties
Molecular Formula |
C25H25ClN4OS |
---|---|
Molecular Weight |
465.0 g/mol |
IUPAC Name |
2-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl-N-phenylacetamide |
InChI |
InChI=1S/C25H25ClN4OS/c1-16-23(17-10-12-18(26)13-11-17)24-28-20(25(2,3)4)14-22(30(24)29-16)32-15-21(31)27-19-8-6-5-7-9-19/h5-14H,15H2,1-4H3,(H,27,31) |
InChI Key |
JPAROAQUKOABIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=C(C=C3)Cl)C(C)(C)C)SCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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